6-Methyl-1,3-bis(2-methylpropyl)-1,3,5-triazine-2,4(1H,3H)-dione
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Overview
Description
6-Methyl-1,3-bis(2-methylpropyl)-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique structure, which includes two 2-methylpropyl groups and a methyl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,3-bis(2-methylpropyl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of appropriate amines with cyanuric chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,3-bis(2-methylpropyl)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents on the triazine ring is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted triazine derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
6-Methyl-1,3-bis(2-methylpropyl)-1,3,5-triazine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methyl-1,3-bis(2-methylpropyl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways and molecular targets involved depend on the context of its application and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2-isobutylsulfinyl)ethyl-6-methyl-2,4(1H,3H)-pyrimidinedione
- 1,3-Bis(2-methylpropyl)-6-methyluracil
Uniqueness
6-Methyl-1,3-bis(2-methylpropyl)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
96088-01-6 |
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Molecular Formula |
C12H21N3O2 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
6-methyl-1,3-bis(2-methylpropyl)-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C12H21N3O2/c1-8(2)6-14-10(5)13-11(16)15(12(14)17)7-9(3)4/h8-9H,6-7H2,1-5H3 |
InChI Key |
AIALDMBJJGKZOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)N(C(=O)N1CC(C)C)CC(C)C |
Origin of Product |
United States |
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